
(R)-1-(3-吡啶基)乙醇
概述
描述
(R)-1-(3-Pyridyl)ethanol, also known as (R)-Pyridylethanol, is an alcohol compound commonly used in scientific research and in the laboratory. It is a chiral compound, meaning it has two non-superimposable mirror images, and it is used in various biochemical and physiological experiments.
科学研究应用
对映选择性合成
(R)-1-(3-吡啶基)乙醇被用于手性化合物的合成。例如,通过脂肪酶催化的不对称乙酰化已报道了对光学异构体1-(2-吡啶基)乙醇的拆分,包括2,2'-联吡啶和异喹啉衍生物。这种酶催化的拆分可以在从10毫克到10克或更多的广泛反应规模中实际使用(Uenishi et al., 1998)。
分子结构研究
已对1-苯基-2-(4-吡啶基)乙醇的分子结构进行了研究。例如,从4-甲基吡啶与苯甲醛的缩合反应中分离出了意外的中间体1-苯基-2-(4-吡啶基)乙醇。该结构已通过单晶X射线分析确认(Percino & Chapela, 2000)。
催化和化学反应
该化合物在催化和化学反应中有应用。例如,一类新的用于水氧化的Ru配合物家族包括4-取代吡啶配体,展示了这类化合物如何对催化过程至关重要(Zong & Thummel, 2005)。
药理学研究
在药理学研究中,通过动力学分辨法制备了对映纯(R)-2-氯-1-(吡啶-3-基)乙醇,并转化为(R)-1-(吡啶-3-基)-2-氨基乙醇,这是β3-肾上腺素受体激动剂的一个部分(Perrone et al., 2006)。
光物理和电化学发光研究
已对包含吡唑基-吡啶基配体的配合物的光物理和电化学发光性质进行了研究,其中已研究了2-(2-吡啶基)苯并咪唑及相关化合物在各种溶剂中的荧光光谱,包括乙醇(Wei et al., 2011)。
作用机制
Target of Action
This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.
Mode of Action
The mode of action of ®-1-(3-Pyridyl)ethanol is currently unknown due to the lack of specific information about its biological targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-(3-Pyridyl)ethanol . .
属性
IUPAC Name |
(1R)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444915 | |
| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Pyridyl)ethanol | |
CAS RN |
7606-26-0 | |
| Record name | (αR)-α-Methyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)
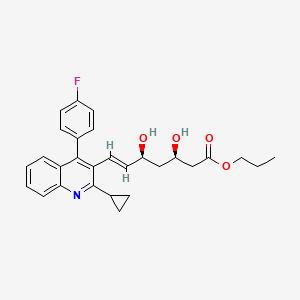

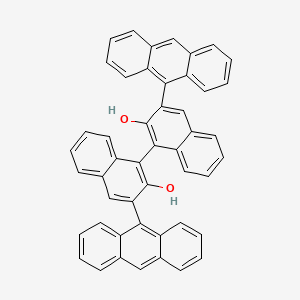

![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)
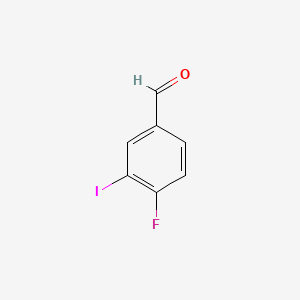

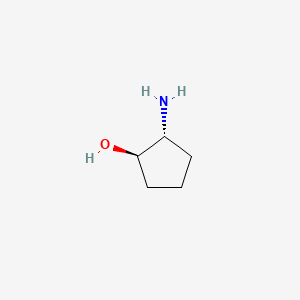
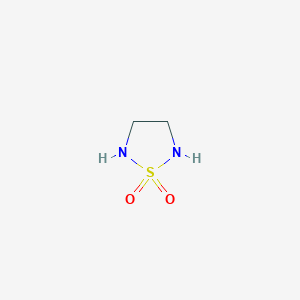
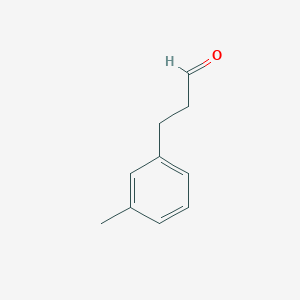
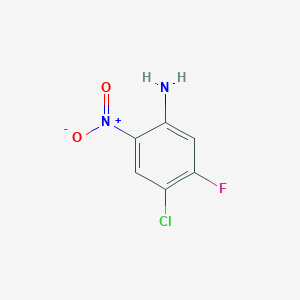
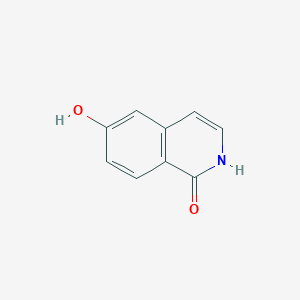
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)